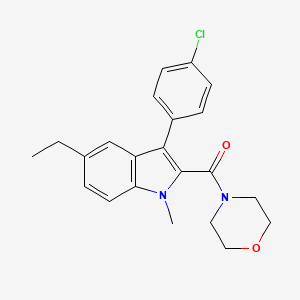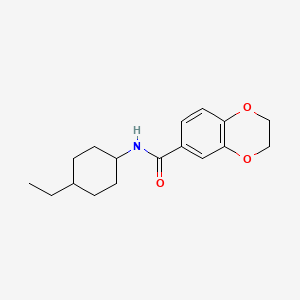amino]ethanol](/img/structure/B5234488.png)
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol, also known as BPEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPEE is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. Jian Jin at the Mount Sinai School of Medicine in New York City. Since then, BPEE has been studied extensively for its biochemical and physiological effects, as well as its potential use in scientific research.
作用機序
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol works by binding to a specific site on the MDM2 protein, preventing it from interacting with p53. This binding site is located in a region of the protein known as the hydrophobic pocket. By binding to this site, this compound disrupts the interaction between MDM2 and p53, allowing p53 to function normally and regulate cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in regulating protein-protein interactions, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the major advantages of using 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol in scientific research is its specificity. This compound binds to a specific site on the MDM2 protein, which means that it does not interfere with other cellular processes. This specificity makes it an ideal tool for studying the role of the MDM2 protein in cancer and other diseases. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are a number of potential future directions for research involving 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol. One area of interest is the development of this compound derivatives that have improved solubility and potency. Another area of research involves the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, researchers are interested in studying the effects of this compound on other protein-protein interactions, which could have implications for the treatment of a wide range of diseases.
合成法
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzyl alcohol. This intermediate is then reacted with propylamine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and specialized equipment.
科学的研究の応用
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, known as MDM2 and p53. This interaction is important in the regulation of cell growth and division, and the inhibition of this interaction could have significant implications for the treatment of cancer.
特性
IUPAC Name |
2-[(3-methoxy-4-phenylmethoxyphenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-3-11-21(12-13-22)15-18-9-10-19(20(14-18)23-2)24-16-17-7-5-4-6-8-17/h4-10,14,22H,3,11-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVZZIOHAPUZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5234407.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)

![4-methoxy-N-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5234426.png)
![3-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B5234433.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5234440.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5234448.png)
![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234475.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)

![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)